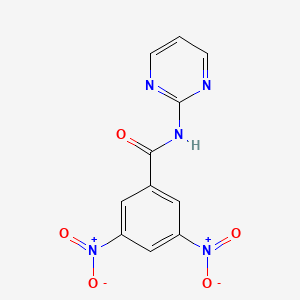
3,5-dinitro-N-2-pyrimidinylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-dinitro-N-2-pyrimidinylbenzamide, also known as DNFB, is a chemical compound that has been extensively studied for its scientific research applications. It is a highly reactive electrophile that is commonly used as a hapten to induce contact hypersensitivity in animal models. DNFB has also been investigated for its potential as a tool for cancer treatment and for its ability to modulate immune responses.
Mechanism of Action
3,5-dinitro-N-2-pyrimidinylbenzamide is a highly reactive electrophile that can interact with nucleophilic groups on proteins and other biomolecules. In the case of contact hypersensitivity, this compound acts as a hapten and binds to skin proteins, triggering an immune response. In cancer cells, this compound induces apoptosis by activating the mitochondrial pathway and inhibiting the NF-κB signaling pathway. This compound has also been shown to modulate immune responses by activating T cells and enhancing the production of cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In animal models, this compound induces contact hypersensitivity and inflammation. In cancer cells, this compound induces apoptosis and inhibits cell proliferation. This compound has also been shown to modulate immune responses by activating T cells and enhancing cytokine production.
Advantages and Limitations for Lab Experiments
One advantage of using 3,5-dinitro-N-2-pyrimidinylbenzamide in lab experiments is its ability to induce contact hypersensitivity in animal models, which can be used to study the mechanisms of immune responses. This compound has also been shown to have potential as a tool for cancer treatment. However, one limitation of using this compound is its high reactivity, which can lead to non-specific interactions with biomolecules and potential toxicity.
Future Directions
There are several future directions for research on 3,5-dinitro-N-2-pyrimidinylbenzamide. One area of interest is the development of this compound-based cancer therapies, which could potentially enhance the efficacy of existing treatments. Another area of interest is the use of this compound as a tool for studying immune responses and inflammation. Further research is also needed to better understand the biochemical and physiological effects of this compound and to develop safer and more effective methods for its use in lab experiments.
Synthesis Methods
3,5-dinitro-N-2-pyrimidinylbenzamide can be synthesized through a multi-step process that involves the reaction of 2,4-dinitrochlorobenzene with potassium cyanide to form 2,4-dinitrophenylacetonitrile. This intermediate is then reacted with 2-chloro-6-(trichloromethyl)pyrimidine to form this compound.
Scientific Research Applications
3,5-dinitro-N-2-pyrimidinylbenzamide is commonly used in scientific research as a hapten to study contact hypersensitivity in animal models. It has also been investigated for its potential as a tool for cancer treatment and for its ability to modulate immune responses. This compound has been shown to induce apoptosis in cancer cells and to enhance the antitumor activity of immune cells.
properties
IUPAC Name |
3,5-dinitro-N-pyrimidin-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N5O5/c17-10(14-11-12-2-1-3-13-11)7-4-8(15(18)19)6-9(5-7)16(20)21/h1-6H,(H,12,13,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMNNSQZQRZDWHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl 2-{[(3-methylphenyl)amino]carbonyl}-1-pyrrolidinecarboxylate](/img/structure/B4994459.png)

![2-fluoro-N-{[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B4994473.png)

![N-(4-bromophenyl)-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B4994483.png)
![5-[4-(allyloxy)-3-chloro-5-methoxybenzylidene]-1-(2,4-dimethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4994485.png)

![N-[2-(tert-butylthio)ethyl]-2-[(4-methylphenyl)thio]acetamide](/img/structure/B4994503.png)
![N-(3-methoxypropyl)-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B4994510.png)
acetic acid](/img/structure/B4994521.png)


![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-(5-bromo-2-methoxyphenyl)acrylamide](/img/structure/B4994551.png)
![3-(4-methylphenyl)-5-[2-(trifluoromethyl)phenyl]-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4994557.png)